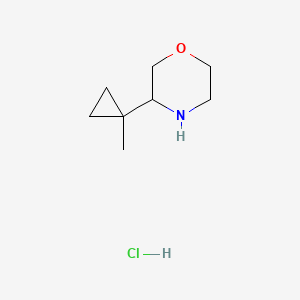

3-(1-Methylcyclopropyl)morpholine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of morpholines, including “3-(1-Methylcyclopropyl)morpholine;hydrochloride”, has seen significant progress in recent years . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

Morpholines, including “3-(1-Methylcyclopropyl)morpholine;hydrochloride”, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Research has identified morpholine derivatives as crucial intermediates in the synthesis of biologically active heterocyclic compounds. Morpholine rings, including those similar to "3-(1-Methylcyclopropyl)morpholine hydrochloride", often adopt specific conformations that are stabilized by hydrogen bonds, making them suitable for constructing complex molecular architectures (Mazur, Pitucha, & Rzączyńska, 2007).

Drug Development Applications

In drug development, certain morpholine derivatives have demonstrated efficacy in pre-clinical models for conditions like emesis and depression. Their solubility and pharmacokinetic profiles are enhanced by specific morpholine-based structures, indicating their potential for clinical applications (Harrison et al., 2001).

Photochemical Conversion for Drug Discovery

The photochemical conversion of aminocyclopropanes to 1-aminonorbornanes showcases a novel application in drug discovery. This transformation, facilitated by morpholine-based compounds, provides access to a diverse array of substitution patterns on saturated carbocyclic frameworks. It emphasizes the role of morpholine derivatives in enhancing the metabolic stability of pharmaceuticals (Staveness et al., 2019).

Enhancing Pharmacokinetic and Pharmacodynamic Properties

Morpholine is recognized for its unique physicochemical properties, which can improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. The synthesis of optically pure morpholine building blocks, as reported in recent studies, remains a pivotal area of research in medicinal chemistry, highlighting the importance of morpholine derivatives in drug design (Stojiljković et al., 2022).

Antibacterial Activity

Explorations into the antibacterial activity of morpholine derivatives, such as "3-(1-Methylcyclopropyl)morpholine hydrochloride", have led to promising findings. Synthesis of compounds with morpholine frameworks has shown significant activity against a range of bacterial strains, indicating potential applications in addressing microbial resistance (Osarumwense, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

3-(1-methylcyclopropyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-8(2-3-8)7-6-10-5-4-9-7;/h7,9H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWLOPHUUCKCME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2COCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methylcyclopropyl)morpholine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2705054.png)

![4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2705055.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2705056.png)

![2-(2,4-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705062.png)

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2705065.png)

![(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2705067.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2705070.png)

![2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B2705072.png)